Evofosfamide

Description

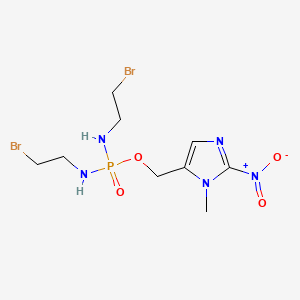

TH-302 is a novel cancer therapeutic specifically activated under the low oxygen or "hypoxic" conditions typical of solid tumor cancer cells. TH-302 is a nitroimidazole-linked prodrug of a brominated derivative of an isophosphoramide mustard previously used in cancer drugs such as ifosfamide, cyclophosphamide, and glufosfamide. TH-302 has been shown, in preclinical studies, to be both efficacious and well tolerated.

This compound is a hypoxia-activated prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) conjugated with 2-nitroimidazole, with potential antineoplastic activity. When exposed to hypoxic conditions, such as those found in hypoxic tumors, the 2-nitroimidazole moiety of this compound is reduced. This releases the DNA-alkylating Br-IPM moiety, which introduces intra- and inter-strand DNA crosslinks in nearby cells; the crosslinks inhibit both DNA replication and cell division, and may lead to apoptosis of cells in the tumor. The inactive form of the prodrug is stable under normoxic conditions, which may limit systemic toxicity.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

an hypoxia-activated prodrug of bromo-isophosphoramide mustard; an antineoplastic agent

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJWRPJDTDGERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Br2N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238721 | |

| Record name | Evofosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918633-87-1 | |

| Record name | (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918633-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evofosfamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918633871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evofosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Evofosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVOFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9RZ3HN8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evofosfamide's Mechanism of Action in Hypoxic Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells within the hypoxic microenvironment of solid tumors.[1] This region is notoriously resistant to conventional therapies like chemotherapy and radiation.[1] this compound's innovative mechanism of action leverages the unique biochemical state of hypoxic cells to release a potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM), leading to targeted cell death.[2][3] This guide provides an in-depth technical overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: Hypoxia-Selective Activation

This compound is a 2-nitroimidazole prodrug of the cytotoxin Br-IPM.[1] Its selective activity is contingent on the low oxygen conditions prevalent in solid tumors.

Under normoxic conditions (normal oxygen levels), this compound undergoes a one-electron reduction by ubiquitous intracellular reductases, such as NADPH cytochrome P450 oxidoreductase, to form a radical anion. In the presence of oxygen, this reaction is rapidly reversed, regenerating the original, inactive prodrug and producing a superoxide radical. This rapid back-reaction prevents the accumulation of the active cytotoxic agent in healthy, well-oxygenated tissues, thereby minimizing systemic toxicity.

In contrast, under hypoxic conditions (low oxygen levels), the scarcity of oxygen prevents the rapid re-oxidation of the this compound radical anion. This allows the unstable radical to undergo irreversible fragmentation, releasing the active cytotoxic moiety, Br-IPM.

DNA Alkylation and Cytotoxicity

Once released, Br-IPM acts as a potent bifunctional DNA alkylating agent. It forms covalent bonds with DNA, leading to interstrand and intrastrand cross-links. This extensive DNA damage physically obstructs DNA replication and transcription, triggering cell cycle arrest, primarily at the G2/M phase, and ultimately inducing apoptosis (programmed cell death). The resulting cytotoxicity is highly selective for hypoxic cells, where the prodrug is activated.

Quantitative Data: Hypoxia-Selective Cytotoxicity

The selective cytotoxicity of this compound in hypoxic versus normoxic conditions has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is significantly lower under hypoxic conditions, indicating greater potency.

| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| CNE-2 | Nasopharyngeal Carcinoma | >70 | 8.33 ± 0.75 | >8.4 | |

| HONE-1 | Nasopharyngeal Carcinoma | >70 | 7.62 ± 0.67 | >9.2 | |

| HNE-1 | Nasopharyngeal Carcinoma | >70 | 0.31 ± 0.07 | >300 | |

| MCF-7 | Breast Cancer | >50 | 1.56 | >32 | |

| MDA-MB-231 | Breast Cancer | >50 | 4.37 | >11.4 | |

| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | ~46 | |

| 786-O | Renal Cell Carcinoma | Not specified | Not specified | Not specified | |

| Caki-1 | Renal Cell Carcinoma | Not specified | Not specified | Not specified | |

| SF188 | Pediatric High-Grade Glioma | ~100 | ~20 | 5 | |

| DIPG007 | Diffuse Intrinsic Pontine Glioma | ~7 | ~0.5 | 14 |

Table 1: In vitro cytotoxicity of this compound in various cancer cell lines under normoxic and hypoxic conditions. HCR is calculated as IC50 Normoxia / IC50 Hypoxia.

Key Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the IC50 values of this compound under normoxic and hypoxic conditions.

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1,500 to 10,000 cells per well, depending on the cell line's growth rate. Allow cells to adhere for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound (e.g., from 50 nM to 100 µM). Add the drug solutions to the respective wells.

-

Incubation:

-

Normoxia: Incubate one set of plates in a standard incubator (21% O2, 5% CO2) at 37°C.

-

Hypoxia: Incubate another set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balance N2) at 37°C.

-

-

Viability Assessment: After 72 hours of incubation, assess cell viability using a resazurin-based assay (e.g., AlamarBlue) or a neutral red uptake assay. Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to untreated controls. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

DNA Damage Assessment (γH2AX Staining)

This protocol assesses the extent of DNA double-strand breaks induced by this compound through the detection of phosphorylated histone H2AX (γH2AX).

Methodology:

-

Cell Treatment: Culture cells on coverslips or in chamber slides and treat with this compound under normoxic and hypoxic conditions for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates a higher level of DNA damage.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with this compound at a specific concentration (e.g., 0.05 µM under hypoxia) for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this checkpoint.

Signaling Pathways and Cellular Response

The DNA damage induced by this compound activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR) pathway. Key proteins such as ATM and ATR are activated, which in turn phosphorylate a cascade of downstream targets, including the histone variant H2AX (forming γH2AX) and checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the apoptotic pathway is initiated, leading to the activation of caspases and cleavage of PARP, culminating in cell death.

Conclusion

This compound represents a highly promising therapeutic strategy for targeting the hypoxic fraction of solid tumors, a significant contributor to treatment resistance. Its mechanism of hypoxia-selective activation ensures that the potent DNA alkylating agent, Br-IPM, is released preferentially in the tumor microenvironment, leading to targeted cancer cell death while sparing healthy tissues. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound. Continued investigation into its synergistic effects with other anti-cancer agents and the identification of predictive biomarkers will be crucial for its successful clinical translation.

References

The Hypoxia-Activated Prodrug Evofosfamide: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] These regions are notoriously resistant to conventional therapies such as chemotherapy and radiation.[1] this compound consists of a 2-nitroimidazole moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1][2] Under hypoxic conditions, the 2-nitroimidazole component is reduced, leading to the release of the cytotoxic Br-IPM, which then crosslinks DNA, inducing cell cycle arrest and apoptosis. This targeted activation mechanism aims to spare healthy, well-oxygenated tissues, potentially reducing systemic toxicity. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, offering a technical resource for professionals in oncology drug development.

Discovery and Rationale

The development of this compound was driven by the need to overcome the therapeutic resistance conferred by tumor hypoxia. Solid tumors often outgrow their blood supply, leading to regions with low oxygen levels. Hypoxic cells are less susceptible to many anticancer agents and radiation therapy. The strategy behind this compound was to create a prodrug that is inactive in its systemic form but becomes activated under the reducing conditions characteristic of hypoxic environments. The 2-nitroimidazole scaffold was selected as the hypoxia-sensing trigger, as its reduction is inhibited by oxygen. This is linked to a potent DNA-alkylating agent, bromo-isophosphoramide mustard, which is released upon activation to exert its cytotoxic effect.

Mechanism of Action

The selective cytotoxicity of this compound is based on a bioreductive activation process.

-

Systemic Inactivity: In well-oxygenated (normoxic) tissues, this compound remains in its stable, inactive prodrug form.

-

Hypoxic Activation: In the hypoxic microenvironment of tumors, intracellular reductases, such as cytochrome P450 oxidoreductase, catalyze a one-electron reduction of the 2-nitroimidazole ring.

-

Oxygen-Dependent Reversal: Under normoxic conditions, molecular oxygen rapidly re-oxidizes the reduced prodrug back to its original state in a futile cycle, preventing the release of the cytotoxic agent.

-

Release of Cytotoxic Effector: In the absence of sufficient oxygen, the reduced 2-nitroimidazole intermediate undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM).

-

DNA Damage: Br-IPM is a potent DNA alkylating agent that forms inter- and intra-strand crosslinks in the DNA of nearby cells. This extensive DNA damage inhibits DNA replication and cell division, ultimately leading to apoptosis.

Signaling Pathway Diagram

Synthesis of this compound

The synthesis of this compound involves the preparation of the 2-nitroimidazole trigger and its subsequent coupling to the bromo-isophosphoramide mustard effector moiety. An improved and efficient synthesis has been described in the literature.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of (1-methyl-2-nitro-1H-imidazol-5-yl)methanol

-

Esterification of 2-aminoimidazole sulfate: 2-aminoimidazole sulfate is reacted with an appropriate alcohol in the presence of an acid catalyst to yield the corresponding 2-aminoimidazole ester.

-

Nitration: The 2-aminoimidazole ester is nitrated using a suitable nitrating agent (e.g., nitric acid/sulfuric acid mixture) to introduce the nitro group at the 2-position of the imidazole ring.

-

Methylation and Reduction: The nitrated intermediate is methylated, followed by reduction of the ester group to an alcohol, yielding (1-methyl-2-nitro-1H-imidazol-5-yl)methanol.

Step 2: Synthesis of the Bromo-isophosphoramide mustard (Br-IPM) intermediate

-

Phosphorylation: 2-bromoethylamine hydrobromide is reacted with phosphorus oxychloride in the presence of a base (e.g., triethylamine).

-

Formation of the phosphorodiamidic chloride: The resulting intermediate is then further reacted to form the key bromo-isophosphoramide mustard precursor.

Step 3: Coupling and Formation of this compound

-

Mitsunobu Reaction: (1-methyl-2-nitro-1H-imidazol-5-yl)methanol is coupled with the bromo-isophosphoramide mustard intermediate under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to afford this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated significant hypoxia-selective cytotoxicity across a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) - Normoxia (21% O₂) | IC50 (µM) - Hypoxia (<0.1% O₂) | Reference |

| CNE-2 | Nasopharyngeal Carcinoma | >100 | 8.33 ± 0.75 | |

| HONE-1 | Nasopharyngeal Carcinoma | >100 | 7.62 ± 0.67 | |

| HNE-1 | Nasopharyngeal Carcinoma | >100 | 0.31 ± 0.07 |

In Vivo Efficacy in Xenograft Models

Preclinical studies in animal models have shown the antitumor activity of this compound, both as a monotherapy and in combination with other agents.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) (%) | Reference |

| HNE-1 | Nasopharyngeal Carcinoma | This compound (50 mg/kg) | 43 | |

| HNE-1 | Nasopharyngeal Carcinoma | This compound (75 mg/kg) | 55 | |

| HNE-1 | Nasopharyngeal Carcinoma | This compound (50 mg/kg) + Cisplatin | 49 | |

| HNE-1 | Nasopharyngeal Carcinoma | This compound (75 mg/kg) + Cisplatin | 71 | |

| H460 | Non-small cell lung cancer | This compound (50 mg/kg) | 74 | |

| H460 | Non-small cell lung cancer | Ifosfamide (120 mg/kg) | 68 |

Experimental Protocol: In Vivo Xenograft Study

-

Cell Culture: Human cancer cells (e.g., HNE-1) are cultured in appropriate media and conditions.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor xenograft.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound and other agents are administered via an appropriate route (e.g., intraperitoneal injection).

-

Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition or delay.

-

Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

-

Immunohistochemistry (optional): At the end of the study, tumors can be excised and analyzed for hypoxia markers (e.g., HIF-1α, pimonidazole) to confirm the drug's mechanism of action.

Experimental Workflow: Xenograft Study

Clinical Trial Data

This compound has been evaluated in numerous clinical trials across a range of solid tumors and hematological malignancies.

Phase I Clinical Trial Data

| Trial ID | Cancer Type | Treatment | MTD / Recommended Phase II Dose | Key Findings | Reference |

| NCT01149915 | Advanced Leukemia | This compound (30-60 min infusion) | 460 mg/m² | Limited activity in heavily pretreated patients. | |

| NCT01149915 | Advanced Leukemia | This compound (continuous infusion) | 330 mg/m² | Limited activity in heavily pretreated patients. | |

| - | Relapsed/Refractory Multiple Myeloma | This compound + Dexamethasone | 340 mg/m² | Disease stabilization in over 80% of patients. | |

| - | Relapsed/Refractory Multiple Myeloma | This compound + Bortezomib + Dexamethasone | 340 mg/m² | No DLTs observed at this dose. | |

| NCT03098160 | Advanced Solid Malignancies | This compound + Ipilimumab | 560 mg/m² | 16.7% partial response, 66.7% stable disease. |

Phase II Clinical Trial Data

| Trial ID | Cancer Type | Treatment | N | Primary Endpoint | Result | Reference |

| - | Recurrent Bevacizumab-Refractory Glioblastoma | This compound (670 mg/m²) + Bevacizumab | 33 | Progression-Free Survival at 4 months (PFS4) | 31% (statistically significant improvement over historical control) | |

| - | Advanced Biliary Tract Cancer | This compound Monotherapy | 20 | 4-month Progression-Free Survival Rate | 31.25% |

Phase III Clinical Trial Data

| Trial ID | Cancer Type | Treatment | N | Primary Endpoint | Result | Reference |

| MAESTRO | Advanced Pancreatic Adenocarcinoma | This compound + Gemcitabine vs. Gemcitabine + Placebo | 693 | Overall Survival (OS) | No statistically significant improvement in OS (HR: 0.84; p=0.0589). | |

| TH-CR-406/SARC021 | Advanced Soft Tissue Sarcoma | This compound + Doxorubicin vs. Doxorubicin alone | 640 | Overall Survival (OS) | No statistically significant improvement in OS (HR: 1.06). |

Conclusion and Future Directions

This compound is a rationally designed hypoxia-activated prodrug that has demonstrated selective cytotoxicity in hypoxic tumor cells in preclinical models. While early-phase clinical trials showed promising activity in some settings, pivotal Phase III trials in pancreatic cancer and soft tissue sarcoma did not meet their primary endpoints of improving overall survival. Despite these setbacks, the concept of hypoxia-activated prodrugs remains a compelling strategy for targeting a key driver of therapeutic resistance. Ongoing and future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound, as well as exploring novel combination therapies that may enhance its efficacy. The development of this compound has provided valuable insights into the challenges and opportunities of targeting the hypoxic tumor microenvironment.

References

Evofosfamide Activation Under Hypoxic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] Hypoxia, a common feature of the tumor microenvironment, is associated with resistance to conventional cancer therapies such as chemotherapy and radiation.[1][3] this compound was developed to exploit this unique tumor characteristic, delivering a potent cytotoxic agent precisely where it is most needed and where other therapies are least effective.[1] This technical guide provides an in-depth overview of the core mechanism of this compound activation under hypoxic conditions, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound is a 2-nitroimidazole prodrug of the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM). Its selective cytotoxicity is rooted in a hypoxia-dependent activation process.

Under normoxic conditions (normal oxygen levels), this compound undergoes a one-electron reduction by ubiquitous intracellular reductases, such as cytochrome P450 oxidoreductase, to form a radical anion. In the presence of sufficient oxygen, this reaction is rapidly reversed, with the radical anion being oxidized back to the original, inactive prodrug form, producing superoxide in the process. This futile cycle of reduction and oxidation prevents the release of the cytotoxic payload in healthy, well-oxygenated tissues, thereby minimizing systemic toxicity.

In contrast, under hypoxic conditions (low oxygen levels, typically <0.5% O2), the scarcity of oxygen allows the radical anion to persist. It then undergoes irreversible fragmentation, releasing the active cytotoxic agent, Br-IPM. Br-IPM is a potent DNA cross-linking agent that forms both intrastrand and interstrand crosslinks in the DNA of nearby cells. This extensive DNA damage inhibits DNA replication and cell division, ultimately leading to cell cycle arrest and apoptosis.

The activation of this compound is not only dependent on the presence of hypoxia but also on the expression levels of specific reductases, with cytochrome P450 oxidoreductase being a key determinant of sensitivity.

Signaling Pathway of this compound Activation

Quantitative Data on this compound Activity

The selective cytotoxicity of this compound under hypoxic conditions has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

In Vitro Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for this compound in various cancer cell lines under normoxic and hypoxic conditions, demonstrating its hypoxia-selective activity.

| Cell Line | Cancer Type | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |

| DU145 | Prostate Cancer | 842 | 10 | 84.2 | |

| SK-N-BE(2) | Neuroblastoma | 220 | 4.8 | ~46 | |

| CNE-2 | Nasopharyngeal Carcinoma | >70 | 8.33 ± 0.75 | >8.4 | |

| HONE-1 | Nasopharyngeal Carcinoma | >70 | 7.62 ± 0.67 | >9.2 | |

| HNE-1 | Nasopharyngeal Carcinoma | >70 | 0.31 ± 0.07 | >225 | |

| SCCVII | Squamous Cell Carcinoma | 50 | 0.04 | 1250 | |

| HT29 | Colorectal Cancer | 80 | 0.2 | 400 |

Note: HCR (Hypoxia Cytotoxicity Ratio) is calculated as IC50 Normoxia / IC50 Hypoxia. A higher HCR indicates greater selectivity for hypoxic cells.

In Vivo Efficacy of this compound

Preclinical xenograft models are crucial for evaluating the antitumor activity of cancer therapeutics in a living organism. The table below summarizes the effects of this compound, alone or in combination with other agents, on tumor growth and the tumor microenvironment.

| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |

| 786-O | Renal Cell Carcinoma | This compound + Everolimus | Combination significantly enhanced antitumor efficacy compared to monotherapy. | |

| Caki-1 | Renal Cell Carcinoma | This compound + Temsirolimus | Combination significantly increased antitumor activity; this compound reduced the tumor hypoxic fraction induced by temsirolimus. | |

| H460 | Non-Small Cell Lung Cancer | This compound vs. Ifosfamide | This compound demonstrated greater antitumor activity and a more favorable safety profile compared to ifosfamide. | |

| MIA Paca-2 | Pancreatic Cancer | This compound + Gemcitabine | Gemcitabine treatment increased the deeply hypoxic fraction of tumors, creating a synergistic effect with this compound. | |

| A549 | Lung Cancer | This compound + Radiation | Concomitant treatment with this compound and fractionated irradiation induced the strongest treatment response. | |

| VX2 | Liver Cancer | This compound + cTACE | Combination resulted in smaller tumor volumes, lower tumor growth rates, and a marked reduction in the hypoxic fraction. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the activation and efficacy of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound under normoxic and hypoxic conditions.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., SK-N-BE(2)) are seeded into 24-well plates at a density of 20,000 cells/well and incubated overnight.

-

Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 2 hours).

-

Hypoxic/Normoxic Incubation: For hypoxic conditions, plates are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N2, 5% CO2). For normoxic conditions, plates are incubated in a standard incubator (21% O2, 5% CO2).

-

Post-Treatment Incubation: After drug treatment, the drug-containing medium is removed, cells are washed, and fresh medium is added. Cells are then incubated for an additional period (e.g., 3 days) under normoxic conditions.

-

Viability Assessment: Cell viability is quantified using a colorimetric assay such as the Alamar Blue assay.

-

Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 SK-N-BE(2) cells) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically via intravenous or intraperitoneal injection, at a specified dose and schedule (e.g., 50 mg/kg). The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of biomarkers such as hypoxia (e.g., pimonidazole staining), DNA damage (e.g., γH2AX staining), and apoptosis.

Experimental Workflow Visualization

Conclusion

This compound represents a sophisticated approach to cancer therapy, leveraging the unique hypoxic microenvironment of solid tumors to achieve selective activation of a potent cytotoxic agent. The data and protocols presented in this guide underscore the robust preclinical evidence supporting its mechanism of action. While clinical development has faced challenges, the principles behind hypoxia-activated prodrugs remain a compelling area of research. Further investigation into predictive biomarkers, such as the expression of specific oxidoreductases, and rational combination therapies will be crucial for realizing the full therapeutic potential of agents like this compound in the future.

References

Preclinical In Vitro Evaluation of Evofosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cancer cells in the hypoxic regions of solid tumors.[1][2] Tumor hypoxia, a common feature of the tumor microenvironment, is associated with resistance to conventional cancer therapies such as chemotherapy and radiation.[3][4] this compound was developed to overcome this challenge by exerting its cytotoxic effects preferentially under low-oxygen conditions.[1] This technical guide provides an in-depth overview of the preclinical in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

This compound consists of a 2-nitroimidazole moiety linked to a bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent. Under normal oxygen (normoxic) conditions, the prodrug is relatively inactive. However, in the hypoxic environment of tumors, the 2-nitroimidazole component undergoes enzymatic reduction by intracellular reductases. This process leads to the release of the active Br-IPM, which then crosslinks DNA, inducing DNA damage, cell cycle arrest, and ultimately, apoptosis.

Mechanism of Action and Signaling Pathway

The hypoxia-selective activation of this compound is a key feature of its therapeutic design. The process begins with the one-electron reduction of the 2-nitroimidazole group of the prodrug by ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase. In the presence of oxygen, this reaction is readily reversible, and the prodrug remains intact. However, under hypoxic conditions, the reduced radical anion is more stable and undergoes fragmentation, releasing the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then acts as a DNA cross-linking agent, leading to the formation of DNA adducts. This DNA damage triggers downstream cellular responses, including the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, and cell cycle arrest, often at the G2/M phase. Ultimately, this cascade of events leads to apoptotic cell death.

Quantitative Analysis of In Vitro Efficacy

The hypoxia-selective cytotoxicity of this compound has been demonstrated across a variety of cancer cell lines. The 50% inhibitory concentration (IC50) is significantly lower under hypoxic conditions compared to normoxic conditions, indicating potent and selective activity in low-oxygen environments.

| Cell Line | Cancer Type | IC50 (µM) under Hypoxia | IC50 (µM) under Normoxia | Fold Sensitization (Normoxia/Hypoxia) | Reference |

| CNE-2 | Nasopharyngeal Carcinoma | 8.33 ± 0.75 | >100 | >12 | |

| HONE-1 | Nasopharyngeal Carcinoma | 7.62 ± 0.67 | >100 | >13 | |

| HNE-1 | Nasopharyngeal Carcinoma | 0.31 ± 0.07 | >100 | >300 | |

| SF188 | Pediatric High-Grade Glioma | ~5 | ~13 | 2.6 | |

| UW479 | Pediatric High-Grade Glioma | ~2 | ~9.6 | 4.8 | |

| KNS42 | Pediatric High-Grade Glioma | ~4 | ~20 | 5 | |

| DIPG-1 | Diffuse Intrinsic Pontine Glioma | ~1 | ~9.6 | 9.6 | |

| DIPG-2 | Diffuse Intrinsic Pontine Glioma | ~1.5 | ~10.7 | 7.1 | |

| DIPG-3 | Diffuse Intrinsic Pontine Glioma | ~0.7 | ~9.5 | 13.5 | |

| MIA Paca-2 | Pancreatic Cancer | Not specified | 96.3 | Not applicable | |

| SU.86.86 | Pancreatic Cancer | Not specified | 216.7 | Not applicable |

Key Preclinical In Vitro Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's preclinical efficacy. Below are protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1,500 to 10,000 cells/well) and allowed to adhere overnight.

-

Hypoxic/Normoxic Incubation: Plates are transferred to either a standard cell culture incubator (normoxia; 21% O2) or a hypoxic chamber (e.g., 1% O2).

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 50 nM to 100 µM).

-

Incubation: The cells are incubated with the drug for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is measured using a metabolic indicator dye such as Resazurin or Neutral Red. The dye is added to the wells, and after a further incubation period, the absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis

This protocol is used to investigate the effect of this compound on cell cycle progression.

Protocol:

-

Cell Treatment: Cells are seeded in larger culture dishes and treated with this compound at a specific concentration (e.g., 0.05 µM under hypoxia) for a set duration.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2 phase is indicative of G2/M arrest.

Western Blotting for DNA Damage and Hypoxia Markers

This technique is used to detect and quantify specific proteins, such as the DNA damage marker γH2AX and the hypoxia-inducible factor 1-alpha (HIF-1α).

Protocol:

-

Protein Extraction: Cells are treated with this compound under normoxic and hypoxic conditions. Following treatment, cells are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-HIF-1α).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins. Studies have shown that this compound treatment leads to an increase in γH2AX and a decrease in HIF-1α levels under hypoxic conditions.

Experimental and Logical Workflows

The preclinical in vitro evaluation of this compound typically follows a logical progression from determining its basic cytotoxicity to elucidating its mechanism of action.

Conclusion

The preclinical in vitro data for this compound consistently demonstrate its intended mechanism of action as a hypoxia-activated prodrug. It exhibits potent and selective cytotoxicity against a range of cancer cell lines under hypoxic conditions. The induction of DNA damage and subsequent cell cycle arrest are key downstream effects of its active metabolite. This body of evidence has provided a strong rationale for the clinical investigation of this compound in various solid tumors characterized by significant hypoxic regions. Further in vitro studies continue to explore its potential in combination with other anticancer agents to enhance therapeutic outcomes.

References

initial in vivo studies of Evofosfamide efficacy

An In-Depth Technical Guide to the Initial In Vivo Efficacy of Evofosfamide

Introduction

This compound (formerly TH-302) is a hypoxia-activated prodrug (HAP) designed to selectively target and eliminate cells within the hypoxic microenvironments characteristic of many solid tumors.[1][2] Tumor hypoxia is a significant factor in therapeutic resistance to conventional treatments like chemotherapy and radiation.[3][4] this compound was developed to address this challenge by delivering a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), specifically to these low-oxygen regions, thereby minimizing systemic toxicity.[1] This guide provides a detailed overview of the initial in vivo studies that established the preclinical and early clinical efficacy of this compound, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.

Mechanism of Action: Hypoxia-Selective Activation

This compound's mechanism relies on the unique redox environment of hypoxic cells. It is a 2-nitroimidazole prodrug that remains largely inert in well-oxygenated (normoxic) tissues. Under hypoxic conditions (<15 mm Hg), ubiquitous intracellular reductases reduce the 2-nitroimidazole moiety to a radical anion. In the presence of oxygen, this reaction is rapidly reversed, regenerating the inactive prodrug. However, in the absence of sufficient oxygen, the radical anion undergoes irreversible fragmentation, releasing the active cytotoxic agent, Br-IPM. Br-IPM is a powerful DNA cross-linking agent that induces DNA damage, leading to cell cycle arrest (primarily at the G2 phase) and subsequent cell death. This selective activation confines the potent cytotoxic effects to the targeted hypoxic tumor regions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficacy of the hypoxia-activated prodrug this compound (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Is Effective against Pediatric Aggressive Glioma Cell Lines in Hypoxic Conditions and Potentiates the Effect of Cytotoxic Chemotherapy and Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]

Evofosfamide and its Metabolites: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug (HAP) that has been investigated for the treatment of various solid tumors and hematological malignancies.[1][2] Its mechanism of action relies on the unique tumor microenvironment, specifically the presence of hypoxic regions, to selectively deliver a cytotoxic payload.[1][3] This guide provides an in-depth technical overview of the metabolites of this compound and their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Metabolic Activation and Mechanism of Action

This compound is a 2-nitroimidazole prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[1] The activation of this compound is a multi-step process initiated by one-electron reduction of the 2-nitroimidazole moiety by ubiquitous intracellular reductases, such as NADPH cytochrome P450 oxidoreductase.

Under normal oxygen concentrations (normoxia), the resulting radical anion is rapidly re-oxidized back to the inactive parent compound, with the concomitant production of superoxide. However, under hypoxic conditions (low oxygen), the radical anion undergoes irreversible fragmentation, releasing the active cytotoxic metabolite, Br-IPM. Br-IPM is a potent DNA alkylating agent that forms interstrand and intrastrand cross-links in the DNA of cancer cells. This extensive DNA damage leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

The following diagram illustrates the metabolic activation pathway of this compound.

Quantitative Biological Activity

The selective cytotoxicity of this compound under hypoxic conditions has been demonstrated across a wide range of cancer cell lines. The following tables summarize key quantitative data on the biological activity of this compound and its active metabolite.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |

| SK-N-BE(2) | Neuroblastoma | Normoxia | 220 | |

| SK-N-BE(2) | Neuroblastoma | Anoxia | 4.8 | |

| MCF-7 | Breast Cancer | Hypoxia (1% O2) | 1.56 | |

| MDA-MB-231 | Breast Cancer | Hypoxia (1% O2) | 4.37 | |

| CNE-2 | Nasopharyngeal Carcinoma | Hypoxia | 8.33 ± 0.75 | |

| HONE-1 | Nasopharyngeal Carcinoma | Hypoxia | 7.62 ± 0.67 | |

| HNE-1 | Nasopharyngeal Carcinoma | Hypoxia | 0.31 ± 0.07 | |

| General | Various | Normoxia (21% O2) | 1000 | |

| General | Various | Hypoxia (N2) | 10 |

Table 2: Pharmacokinetic Parameters of this compound and Br-IPM in Humans

| Compound | Dose (mg/m²) | Cmax (µg/mL) | Tmax (hr) | AUClast | Reference |

| This compound | 560 | - | - | - | |

| Br-IPM | 560 | 0.18 | - | - | |

| This compound | 640 | - | - | - | |

| Br-IPM | 640 | - | - | - |

Signaling Pathways and Biomarkers

The primary mechanism of action of Br-IPM, DNA cross-linking, triggers the DNA damage response (DDR) pathway. A key biomarker of this process is the phosphorylation of histone H2AX to form γH2AX, which accumulates at sites of DNA double-strand breaks. Persistent DNA damage leads to the activation of apoptotic pathways, characterized by the activation of caspases (e.g., caspase-3/7) and the cleavage of poly(ADP-ribose) polymerase (PARP).

In some cellular contexts, this compound has also been shown to modulate other signaling pathways. For instance, it can suppress the expression of hypoxia-inducible factor-1α (HIF-1α) under hypoxic conditions. Furthermore, in breast cancer cells, this compound has been reported to restore type I interferon signaling that is suppressed by hypoxia, potentially enhancing anti-tumor immunity.

The following diagram illustrates the downstream signaling effects of this compound's active metabolite.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the biological activity of this compound and its metabolites.

In Vitro Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound under normoxic and hypoxic conditions.

-

Method:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.39–100 µM).

-

Incubate the plates under either normoxic (21% O₂, 5% CO₂) or hypoxic (e.g., 1% O₂, 5% CO₂, balance N₂) conditions for a specified duration (e.g., 72 hours).

-

Assess cell viability using a suitable assay, such as the neutral red dye uptake assay or resazurin-based assays.

-

Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

-

Apoptosis Detection

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methods:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound under hypoxic conditions.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blot Analysis:

-

Treat cells with this compound.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptotic markers such as cleaved caspase-3, cleaved caspase-7, and cleaved PARP1.

-

Use an appropriate secondary antibody and detect the signal using chemiluminescence.

-

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Implant human cancer cells (e.g., MIA Paca-2, SU.86.86) subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, intraperitoneally) and/or other therapeutic agents according to a predefined schedule.

-

Monitor tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole, or DDR markers like γH2AX).

-

The following workflow diagram outlines a typical preclinical evaluation of this compound.

References

Evofosfamide: An In-Depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

Introduction

Evofosfamide (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) that has been investigated for the treatment of various cancers.[1][2] Its mechanism of action relies on the unique tumor microenvironment, specifically the presence of hypoxic regions, to selectively deliver a cytotoxic payload to cancer cells while minimizing systemic toxicity.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a 2-nitroimidazole prodrug of the DNA alkylating agent bromo-isophosphoramide mustard (Br-IPM).[4] The activation of this compound is a multi-step process that is critically dependent on the low oxygen conditions found in solid tumors.

Under normal oxygen conditions (normoxia), the 2-nitroimidazole moiety of this compound undergoes a one-electron reduction by ubiquitous cellular reductases, such as NADPH cytochrome P450 oxidoreductase, to form a radical anion. In the presence of sufficient oxygen, this reaction is rapidly reversed, regenerating the parent prodrug and producing superoxide. This futile cycling prevents the release of the active cytotoxic agent in healthy, well-oxygenated tissues.

In contrast, under hypoxic conditions, the lower oxygen tension allows the radical anion to undergo further reduction or fragmentation. This irreversible step leads to the release of the active cytotoxic metabolite, Br-IPM. Br-IPM is a potent DNA cross-linking agent that forms interstrand crosslinks, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound and its active metabolite, Br-IPM, has been characterized in various preclinical species and in human clinical trials.

Preclinical Pharmacokinetics of this compound

This compound generally exhibits a high systemic clearance and a short half-life across different preclinical species.

| Species | Dose | Route | Cmax | Tmax | t1/2 | CL | Vd | Reference |

| Mouse | 50 mg/kg | IV | - | - | 12.3 min | 2.29 L/h/kg | 0.627 L/kg | |

| Rat | - | IV | - | - | > 4 h | - | - | |

| Dog | - | IV | - | - | - | - | - | |

| Monkey | - | IV | - | - | - | - | - |

Table 1: Preclinical Pharmacokinetic Parameters of this compound. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; IV: Intravenous.

Preclinical Pharmacokinetics of Bromo-Isophosphoramide Mustard (Br-IPM)

The plasma concentrations of the active metabolite, Br-IPM, are generally a small fraction of the parent prodrug concentrations in preclinical models.

| Species | Parent Drug Dose | Br-IPM AUC as % of this compound AUC | Reference |

| Rat | - | ~10% | |

| Dog | - | Significantly smaller than in rats |

Table 2: Relative Exposure of Br-IPM in Preclinical Species. AUC: Area under the concentration-time curve.

Clinical Pharmacokinetics of this compound and Br-IPM

In human clinical trials, this compound also demonstrates rapid clearance and a short half-life. Plasma concentrations of both this compound and Br-IPM have been shown to increase proportionally with the administered dose.

| Parameter | Value | Reference |

| Systemic Clearance (CL) | 27.1 L/h/m² | |

| Steady-State Volume of Distribution (Vdss) | 23.5 L/m² | |

| Terminal Elimination Half-life (t1/2) | 47 min | |

| Br-IPM AUC as % of this compound AUC | ~2% |

Table 3: Human Pharmacokinetic Parameters of this compound and Br-IPM.

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its selective cytotoxicity towards hypoxic cancer cells and its anti-tumor efficacy in preclinical models.

In Vitro Cytotoxicity

This compound demonstrates significantly greater potency under hypoxic conditions compared to normoxic conditions across a wide range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia (1% O2) | Reference |

| MCF-7 | Breast Cancer | > 50 | 1.56 | |

| MDA-MB-231 | Breast Cancer | > 50 | 4.37 | |

| H460 | Lung Cancer | > 40 | 0.1 | |

| U87MG | Glioblastoma | > 40 | 90 | |

| SK-N-BE(2) | Neuroblastoma | - | 40-fold more sensitive than normoxia | |

| pHGG cell lines | Pediatric High-Grade Glioma | Higher than hypoxia | Variable | |

| DIPG cell lines | Diffuse Intrinsic Pontine Glioma | Higher than hypoxia | Variable |

Table 4: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines. IC50: Half-maximal inhibitory concentration.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies in various preclinical xenograft models.

| Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Caki-1 (Renal Cell Carcinoma) | This compound monotherapy | 75-81% | |

| H460 (Non-Small Cell Lung Cancer) | This compound (50 mg/kg) | Significant inhibition | |

| SK-N-BE(2) (Neuroblastoma) | This compound (50 mg/kg) + Sunitinib (80 mg/kg) | Significantly superior to single agents |

Table 5: In Vivo Anti-Tumor Efficacy of this compound in Preclinical Models. TGI: Tumor Growth Inhibition.

Experimental Protocols

In Vitro Cytotoxicity Assays

-

Cell Lines and Culture: A variety of human cancer cell lines are cultured according to standard protocols.

-

Drug Treatment: Cells are treated with increasing concentrations of this compound under both normoxic (typically 21% O2) and hypoxic (typically 1% O2 or less) conditions for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using standard methods such as the neutral red dye uptake assay or MTT assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude mice) are typically used.

-

Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.

-

Treatment Administration: this compound is administered via various routes, most commonly intraperitoneally (IP) or intravenously (IV), at specified doses and schedules.

-

Efficacy Evaluation: Anti-tumor efficacy is assessed by measuring tumor volume over time. Tumor growth inhibition (TGI) is a common endpoint.

-

Pharmacodynamic Biomarkers: Tumor tissue may be collected to assess markers of hypoxia (e.g., HIF-1α), DNA damage (e.g., γH2AX), and apoptosis.

Clinical Trial Methodologies

-

Study Design: Early phase clinical trials typically employ a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Patient Population: Patients with advanced solid tumors or specific cancer types for which standard therapies have failed are often enrolled.

-

Drug Administration: this compound is administered intravenously over a specified duration (e.g., 30-60 minutes) on various schedules (e.g., days 1, 8, and 15 of a 28-day cycle).

-

Safety and Efficacy Assessment: Safety is monitored through the evaluation of adverse events. Efficacy is assessed using standard criteria such as Response Evaluation Criteria in Solid Tumors (RECIST).

-

Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentrations of this compound and its metabolites.

Signaling Pathways and Experimental Workflows (Visualizations)

Caption: Mechanism of this compound activation under normoxic versus hypoxic conditions.

Caption: General experimental workflow for preclinical in vivo xenograft studies of this compound.

Conclusion

This compound is a hypoxia-activated prodrug with a well-defined mechanism of action that allows for tumor-selective activation. Its pharmacokinetic profile is characterized by rapid clearance and a short half-life, with the active metabolite Br-IPM being present at low systemic concentrations. The pharmacodynamics of this compound are marked by potent and selective cytotoxicity against hypoxic cancer cells, which translates to significant anti-tumor efficacy in preclinical models. This in-depth technical guide provides a comprehensive summary of the available data, which can serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further research may focus on identifying predictive biomarkers of response and exploring novel combination strategies to enhance its therapeutic potential.

References

- 1. A Phase 1/2 Study of this compound, A Hypoxia-Activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Hypoxia-Activated Prodrug this compound Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Evofosfamide's Impact on DNA Cross-Linking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors. Under hypoxic conditions, this compound is bioreduced to its active cytotoxic metabolite, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that induces the formation of interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage. This targeted mechanism of action offers a promising therapeutic window, minimizing toxicity to healthy, well-oxygenated tissues. This guide provides a comprehensive technical overview of this compound's mechanism of action, with a focus on its DNA cross-linking effects, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Mechanism of Action: Hypoxia-Selective DNA Cross-Linking

This compound's elegant mechanism of action is contingent on the unique tumor microenvironment. In well-oxygenated (normoxic) tissues, the prodrug remains largely inactive. However, in hypoxic tumor regions, a cascade of events leads to the release of the DNA-damaging agent.

Under hypoxic conditions, intracellular reductases, such as cytochrome P450 oxidoreductase, reduce the 2-nitroimidazole component of this compound. This reduction generates a radical anion that, in the absence of oxygen, undergoes fragmentation to release the active Br-IPM. Br-IPM then acts as a bifunctional alkylating agent, covalently binding to the N7 position of guanine bases on opposite DNA strands, resulting in the formation of ICLs. These ICLs physically block DNA replication and transcription, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[1]

References

Methodological & Application

Application Notes and Protocols for Evofosfamide in Pancreatic Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of evofosfamide (formerly TH-302), a hypoxia-activated prodrug, in various pancreatic cancer models. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense, hypovascularized stroma that creates a hypoxic tumor microenvironment.[1][2] This lack of oxygen contributes to resistance to conventional therapies like chemotherapy and radiation.[3][4] this compound is an investigational drug designed to exploit this hypoxic state.[5] It is a 2-nitroimidazole prodrug that is selectively activated under low-oxygen conditions to release its cytotoxic payload, bromo-isophosphoramide mustard (Br-IPM), a potent DNA cross-linking agent. This targeted activation allows for the specific killing of hypoxic tumor cells while sparing well-oxygenated normal tissues, potentially reducing systemic toxicity. Preclinical studies have demonstrated the efficacy of this compound as a monotherapy and in combination with other agents in various pancreatic cancer xenograft models.

Mechanism of Action

This compound's mechanism is contingent on the redox state of the cell.

-

Cellular Uptake: this compound, the inactive prodrug, diffuses across the cell membrane.

-

Reductive Activation in Hypoxia: In the low-oxygen environment of a tumor, intracellular reductases (like NADPH cytochrome P450) reduce the 2-nitroimidazole moiety of this compound.

-

Release of Cytotoxic Agent: This reduction leads to the fragmentation of the molecule and the release of the active alkylating agent, bromo-isophosphoramide mustard (Br-IPM).

-

DNA Damage: Br-IPM then cross-links DNA, leading to cell cycle arrest and apoptosis.

-

Normoxic Reversal: Under normal oxygen conditions (normoxia), the initial one-electron reduction is rapidly reversed, preventing the release of Br-IPM and protecting normal tissues from toxicity.

Caption: Mechanism of action of this compound.

Data Presentation: Efficacy in Pancreatic Cancer Xenograft Models

The following tables summarize the quantitative data from various preclinical studies investigating this compound in different pancreatic cancer xenograft models.

Table 1: this compound Monotherapy

| Pancreatic Cancer Model | This compound (TH-302) Dose & Schedule | Outcome | Reference |

| MIA PaCa-2 | 50 mg/kg, i.p., 5 days/week | Modest, not statistically significant impact on survival (HR=0.57, p=0.22) | |

| SU.86.86 | 50 mg/kg, i.p., 5 days/week | No measurable effect on survival | |

| Hs766t | 75 mg/kg, i.p., Q3Dx5 | 75% Tumor Growth Inhibition (TGI) | |

| AsPC1 (Orthotopic) | 100 mg/kg, i.p., single dose | Significant regrowth delay |

Table 2: this compound in Combination Therapy

| Pancreatic Cancer Model | Combination Regimen | Outcome | Reference |

| MIA PaCa-2 | This compound (50 mg/kg, i.p., 5x/wk) + Gemcitabine (once/wk) | Synergistic effect on survival | |

| SU.86.86 | This compound (50 mg/kg, i.p., 5x/wk) + Gemcitabine (once/wk) | Synergistic effect on survival | |

| Hs766t | This compound (75 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p., Q3Dx5) | 89% TGI (significantly enhanced vs. monotherapy) | |

| MIA PaCa-2 | This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.) | 120% TGI (significantly increased vs. doublet) | |

| PANC-1 | This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.) | 110% TGI (significantly increased vs. doublet) | |

| BxPC-3 | This compound (50 mg/kg, i.p., Q3Dx5) + Gemcitabine (60 mg/kg, i.p.) + nab-Paclitaxel (30 mg/kg, i.v.) | Increased antitumor activity over doublet | |

| AsPC1 (Orthotopic) | This compound (100 mg/kg, i.p.) + Radiation (15 Gy) | At least additive tumor regrowth delay | |

| Patient-Derived Xenografts (PDX) | This compound + Ionizing Radiation (IR) | More effective in reducing tumor-initiating cell frequency and controlling tumor growth than either agent alone |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating this compound in pancreatic cancer models.

Protocol 1: In Vivo Pancreatic Cancer Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the antitumor activity of this compound in a subcutaneous xenograft model.

Caption: Experimental workflow for a xenograft efficacy study.

1. Cell Culture and Animal Models:

- Culture human pancreatic adenocarcinoma cell lines (e.g., MIA PaCa-2, SU.86.86, Hs766t) in their recommended media and conditions.

- Use immunocompromised mice (e.g., nude mice).

2. Tumor Implantation:

- Harvest tumor cells during their logarithmic growth phase.

- Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS or Matrigel) subcutaneously into the flank of each mouse.

3. Tumor Growth and Randomization:

- Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

- Once tumors reach a predetermined size (e.g., 200-400 mm³), randomize mice into treatment groups.

4. Treatment Administration:

- This compound: Typically administered via intraperitoneal (i.p.) injection. Doses can range from 50 mg/kg to 100 mg/kg. Schedules may vary, for example, 5 days a week or every 3 days for 5 doses (Q3Dx5).

- Combination Agents:

- Gemcitabine: Administered i.p., often once a week.

- nab-Paclitaxel: Administered intravenously (i.v.).

- Radiation: Delivered as a single high dose (e.g., 15 Gy) to the tumor.

- For combination studies, this compound is often administered a few hours before the other agent (e.g., 3-4 hours before gemcitabine or radiation).

5. Monitoring and Endpoints:

- Continue to monitor tumor volume and mouse body weight throughout the study.

- Primary endpoints often include tumor growth inhibition (TGI) and overall survival.

- At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).

Protocol 2: Assessment of Tumor Hypoxia and DNA Damage

This protocol describes how to assess the pharmacodynamic effects of this compound on the tumor microenvironment.

1. Hypoxia Marker Administration:

- To visualize hypoxic regions, administer a hypoxia marker such as pimonidazole hydrochloride (60 mg/kg, i.p.) to tumor-bearing mice.

- Allow the marker to distribute for a specified time (e.g., 60-90 minutes) before sacrificing the animals.

2. Tissue Collection and Processing:

- Excise tumors at the study endpoint.

- Fix tumors in 10% neutral buffered formalin and embed in paraffin for immunohistochemistry (IHC).

3. Immunohistochemistry (IHC):

- Section the paraffin-embedded tumors.

- Perform IHC staining using primary antibodies against:

- Pimonidazole Adducts: To detect hypoxic regions.

- Gamma-H2AX (γH2AX): A marker for DNA double-strand breaks, to assess DNA damage induced by this compound.

- CD31: To visualize blood vessels.

- Use appropriate secondary antibodies and detection reagents.

4. Image Acquisition and Analysis:

- Acquire images of the stained tumor sections using a microscope.

- Quantify the stained areas using image analysis software (e.g., ImageJ) to determine the percentage of hypoxic tissue or the extent of DNA damage.

Rationale for Combination Therapies

This compound's unique mechanism of action provides a strong rationale for combining it with other cancer therapies that target different components of the tumor.

Caption: Rationale for combining this compound with other therapies.

-

This compound + Chemotherapy (e.g., Gemcitabine): Standard chemotherapies like gemcitabine are most effective against rapidly dividing, well-oxygenated cells. This compound complements this by targeting the hypoxic, often chemoresistant, cell population. Some studies suggest gemcitabine can also induce hypoxia, further sensitizing tumors to this compound.

-

This compound + Radiation Therapy: Radiation therapy requires oxygen to generate the reactive oxygen species that cause DNA damage. Hypoxic cells are notoriously radioresistant. By eliminating the hypoxic cell fraction, this compound can sensitize tumors to radiation. Conversely, radiation targets the well-oxygenated cells that this compound spares. Furthermore, this compound-induced killing of hypoxic cells can decrease overall oxygen consumption in the tumor, leading to reoxygenation of the remaining tumor and making it more susceptible to subsequent radiation doses.

-

This compound + Immunotherapy: The hypoxic tumor microenvironment is known to be immunosuppressive, limiting the infiltration and function of T-cells. By reversing hypoxia, this compound may enhance the efficacy of immune checkpoint inhibitors.

References

- 1. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-Activated Prodrug this compound Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting hypoxic microenvironment of pancreatic xenografts with the hypoxia-activated prodrug TH-302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Evofosfamide in Combination with Gemcitabine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of evofosfamide in combination with gemcitabine, summarizing key preclinical and clinical findings. Detailed protocols for relevant experiments are also provided to facilitate the design and execution of further research in this area.

Introduction

This compound (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target and eliminate cells in the low-oxygen environments characteristic of solid tumors.[1][2] Upon activation in hypoxic conditions, this compound releases a potent DNA cross-linking agent, bromo-isophosphoramide mustard (Br-IPM), leading to cell cycle arrest and apoptosis.[3][4] Gemcitabine is a nucleoside analog that acts as a cytotoxic agent by inhibiting DNA synthesis.[5] The combination of these two agents has been investigated as a strategy to target both the hypoxic and normoxic compartments of tumors, potentially leading to synergistic anti-tumor activity. This document outlines the key findings and methodologies from these investigations.

Mechanism of Action and Therapeutic Rationale

The therapeutic rationale for combining this compound and gemcitabine is based on their complementary mechanisms of action. This compound targets the hypoxic tumor core, which is often resistant to conventional chemotherapy and radiotherapy, while gemcitabine targets the more rapidly proliferating and well-oxygenated tumor cells.

Preclinical studies have suggested a synergistic relationship where gemcitabine treatment can induce hypoxia in tumors, thereby enhancing the activation and efficacy of this compound. Conversely, in some tumor models, this compound has been shown to improve tumor oxygenation, potentially increasing the efficacy of subsequently administered gemcitabine.

dot

References

- 1. Low-field paramagnetic resonance imaging of tumor oxygenation and glycolytic activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. This compound and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Design for Co-administration of Evofosfamide and Doxorubicin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting preclinical studies involving the co-administration of Evofosfamide (a hypoxia-activated prodrug) and Doxorubicin (a conventional cytotoxic agent). The provided methodologies are based on established preclinical research to ensure robust and reproducible experimental outcomes.

Introduction

The combination of this compound and Doxorubicin presents a rational therapeutic strategy for targeting the heterogeneity of solid tumors. Tumors often contain both well-oxygenated (normoxic) and poorly-oxygenated (hypoxic) regions. Doxorubicin is effective against rapidly dividing cells in normoxic areas, while this compound is specifically activated under hypoxic conditions to release its cytotoxic payload. This dual-pronged approach aims to eradicate both cell populations, potentially leading to enhanced antitumor efficacy.

This compound's Mechanism of Action: this compound is a prodrug that is selectively activated in hypoxic environments.[1] Intracellular reductases reduce the 2-nitroimidazole moiety of this compound, leading to the release of the DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[2][3] Br-IPM then forms DNA cross-links, inducing cell cycle arrest and apoptosis.[2][3] Under normal oxygen levels, the reduced this compound is rapidly re-oxidized to its inactive form, limiting systemic toxicity.

Doxorubicin's Mechanism of Action: Doxorubicin is a widely used anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA double-strand breaks and subsequent apoptosis. Doxorubicin can also generate reactive oxygen species, further contributing to cellular damage.

Rationale for Combination: The co-administration of this compound and Doxorubicin targets both the hypoxic and normoxic compartments of a tumor, respectively. This comprehensive targeting strategy is intended to overcome the resistance of hypoxic tumor cells to conventional chemotherapy and improve overall treatment outcomes. However, it is crucial to consider potential drug-drug interactions, as some studies suggest a possible antagonism between this compound and Doxorubicin due to intermolecular electron transfer, which may suppress the release of the active cytotoxic component of this compound.

Data Presentation

In Vitro Cytotoxicity Data